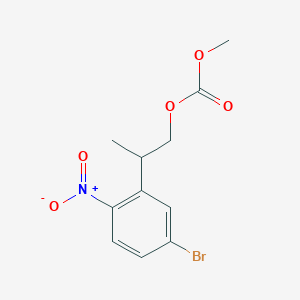
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a sulfonyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide typically involves multiple steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of the benzamide group.
Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination could involve the use of chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.
類似化合物との比較
Similar Compounds
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Unique due to its specific combination of functional groups.
N-(5-Chloro-2-hydroxyphenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the nitro group.
N-(5-Chloro-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
特性
CAS番号 |
494835-36-8 |
|---|---|
分子式 |
C25H33ClN2O6S |
分子量 |
525.1 g/mol |
IUPAC名 |
N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-dodecylsulfonylbenzamide |
InChI |
InChI=1S/C25H33ClN2O6S/c1-2-3-4-5-6-7-8-9-10-11-16-35(33,34)20-14-12-19(13-15-20)25(30)27-22-17-21(26)23(28(31)32)18-24(22)29/h12-15,17-18,29H,2-11,16H2,1H3,(H,27,30) |
InChIキー |
SSPZAIXEMDDUQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)

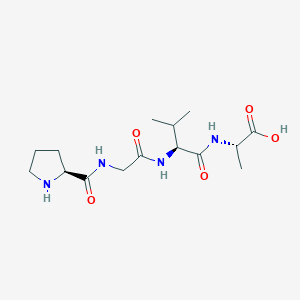
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
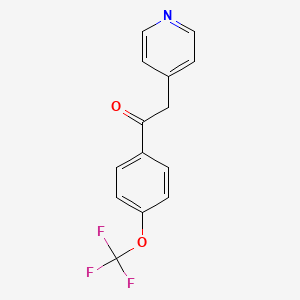
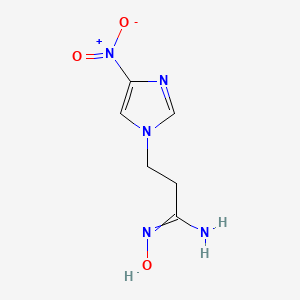
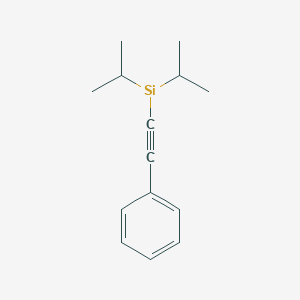
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
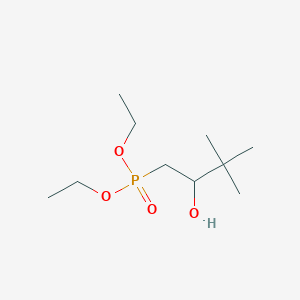

![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
